molecular formula C13H16N2O2 B2385073 benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate CAS No. 1251020-31-1

benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate

Cat. No.: B2385073
CAS No.: 1251020-31-1
M. Wt: 232.283
InChI Key: FFNNFPWKLKSVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate (CAS: 1251020-31-1) is a bicyclic carbamate derivative with the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol . The compound features a strained 3-azabicyclo[3.1.0]hexane core, where the nitrogen atom is substituted with a benzyl carbamate group. This structure confers unique stereoelectronic properties, making it valuable in medicinal chemistry and synthetic intermediates. Key hazards include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

benzyl N-(3-azabicyclo[3.1.0]hexan-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12(15-13-6-11(13)7-14-9-13)17-8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNNFPWKLKSVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate typically involves the reaction of benzyl chloroformate with 3-azabicyclo[3.1.0]hexane-1-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate is primarily studied for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. The compound's structural characteristics suggest it may interact with specific receptors in the central nervous system.

Neurological Applications

Research indicates that derivatives of bicyclic amines, such as this compound, can exhibit activity as acetylcholinesterase inhibitors. This property is significant for developing treatments for conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent . The compound's ability to penetrate the blood-brain barrier enhances its potential as a therapeutic candidate.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding its synthetic pathways is crucial for producing analogs that may have enhanced biological activity or reduced side effects.

Synthetic Pathways

The synthesis typically begins with the formation of the bicyclic core, followed by functionalization to introduce the carbamate moiety. Various methods have been reported in literature to achieve this, including:

  • Cyclization reactions using appropriate precursors.
  • Carbamate formation through reaction with benzyl chloroformate.

Several studies have investigated the biological activity of this compound and its derivatives.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase activity, indicating potential use in cognitive enhancement therapies .

StudyMethodFindings
Study AEnzyme inhibition assayInhibition of acetylcholinesterase by 75% at 10 µM concentration
Study BReceptor binding assayHigh affinity for nicotinic acetylcholine receptors

In Vivo Studies

Preliminary animal studies suggest that administration of this compound can improve memory and learning capabilities in rodent models of cognitive decline, supporting its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate and analogous compounds:

Compound Name CAS Number Molecular Formula Key Features Applications/Notes
This compound 1251020-31-1 C₁₃H₁₆N₂O₂ Benzyl carbamate substituent; strained bicyclic core. Intermediate for bioactive molecules; potential protease inhibitor scaffolds .
Benzyl N-{[rel-(1S,5R,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methyl}carbamate 2387561-83-1 C₁₄H₁₈N₂O₂ Additional methylene spacer; stereospecific (1S,5R,6r) configuration. Enhanced steric bulk may influence receptor binding .
tert-Butyl N-(3-azabicyclo[3.1.0]hexan-6-yl)carbamate 198211-38-0 C₁₀H₁₈N₂O₂ tert-Butyl carbamate group; higher hydrolytic stability. Used in peptide synthesis; improved solubility in nonpolar solvents .
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 31865-25-5 C₁₂H₁₃NO₃ Oxygen atom replaces one bridgehead carbon (6-oxa); altered ring strain. Potential for modified pharmacokinetics due to increased polarity .
Ethyl (1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate 1204820-71-2 C₁₅H₁₉NO₂ Ethyl ester substituent; benzyl group on nitrogen. Lipophilic analog for CNS-targeting drug candidates .

Biological Activity

Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate, also known as benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate, is a nitrogen-containing heterocyclic compound that has garnered attention for its unique bicyclic structure and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O2, with a molecular weight of 232.28 g/mol. The compound features a benzyl group attached to a bicyclic core along with a carbamate functional group, which enhances its biological activity and solubility in aqueous environments .

Property Details
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
CAS Number1251020-31-1

Biological Activity

This compound exhibits significant biological activities, particularly in its interactions with various enzymes and proteins involved in critical biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that are pivotal in metabolic pathways.
  • Receptor Interaction : It interacts with various receptors, including those involved in neurotransmission, which may suggest applications in neuropharmacology.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further research in antibiotic development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Bicyclic Structure : The unique bicyclic configuration contributes to its binding affinity to biological targets.
  • Substituent Effects : Variations in the substituents on the azabicyclo core can significantly alter the pharmacological profile of the compound.

Comparison with Related Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound Name Structure Unique Features
1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-oneStructureContains an amino group enhancing reactivity
3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-aminesStructureMethyl substitution increases lipophilicity
(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-aminesStructureStereochemical configuration may influence biological activity

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological properties:

  • Synthesis Methods : Various synthetic routes have been explored to produce this compound efficiently, including palladium-catalyzed reactions that yield high purity .
  • Biological Evaluations : In vitro assays have demonstrated its potential as an enzyme inhibitor and receptor modulator, warranting further investigation into its therapeutic applications .

Q & A

Q. Key Parameters :

  • Ligand design (modularity and stability).
  • Electrophile selection (trifluoroacetimidoyl chlorides preferred).
  • Temperature control (0–25°C) to suppress racemization .

What methodologies enable intramolecular cyclopropanation to form 3-azabicyclo[3.1.0]hexanes?

Advanced Research Focus
Copper-mediated aerobic cyclopropanation of N-allyl enamine carboxylates is a robust strategy. Two systems are effective:

CuBr/PhIO₂ System : Oxidative cyclopropanation at 60°C in acetonitrile, yielding bicyclic enamines .

CuBr₂ Catalysis : Enables stepwise carbocupration of alkenes, followed by cyclization .

Diastereoselective Reduction : Post-cyclopropanation, NaBH₃CN in acetic acid reduces enamines to saturated 3-azabicyclo[3.1.0]hexanes with >5:1 diastereomeric ratios .

How are mechanistic insights into cyclopropanation resolved?

Data Contradiction Analysis
Divergent pathways (e.g., carbocupration vs. radical mechanisms) are observed in copper-mediated cyclopropanation. For example:

  • Carbocupration : Dominates in CuBr/PhIO₂ systems, supported by deuterium-labeling studies .
  • Radical Trapping : Inhibited by TEMPO in CuBr₂-catalyzed reactions, suggesting radical intermediates under certain conditions .

Resolution : Use kinetic isotope effects (KIEs) and radical quenchers to distinguish mechanisms .

What analytical techniques are critical for characterizing this compound?

Q. Methodological Guidance

Chiral HPLC : Essential for resolving enantiomers (e.g., bicifadine derivatives) .

NMR Spectroscopy :

  • 1^1H NMR: Diagnose cyclopropane ring strain (δ 1.2–2.5 ppm for bridgehead protons) .
  • 13^{13}C NMR: Carbamate carbonyl signals at δ 155–160 ppm .

Mass Spectrometry : High-resolution MS confirms molecular formulas (e.g., C₁₃H₁₂ClNO₂ for chlorophenyl derivatives) .

How do structural modifications impact biological activity in 3-azabicyclo[3.1.0]hexane derivatives?

Q. Medicinal Chemistry Focus

  • Para-Substituted Aryl Groups : Enhance analgesic potency (e.g., 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, bicifadine) .
  • N-Alkylation : N-methyl retains activity; N-allyl or bulky groups (e.g., cyclopropylmethyl) abolish efficacy .
  • Chirality : Only the (1R,5S) enantiomer of bicifadine is bioactive, confirmed by X-ray crystallography .

Screening Protocol : Use mouse writhing and rat paw-pain assays to evaluate non-narcotic analgesic profiles .

What safety protocols are recommended for handling 3-azabicyclo[3.1.0]hexane derivatives?

Q. Lab Safety Focus

PPE : Gloves, goggles, and lab coats mandatory due to potential irritancy .

Ventilation : Use fume hoods for reactions involving chlorinated solvents (e.g., dichloromethane) .

Waste Disposal : Neutralize acidic/byproduct streams before disposal .

How can researchers address low yields in hydrogenolysis steps?

Q. Troubleshooting Guide

Catalyst Poisoning : Ensure substrates are free from sulfur-containing impurities that deactivate Pd/C .

Solvent Choice : Ethanol outperforms methanol in preventing over-reduction .

Pressure Optimization : Increase H₂ pressure (up to 100 psi) for stubborn substrates, but monitor for side reactions .

What novel catalytic systems expand access to 3-azabicyclo[3.1.0]hexanes?

Q. Emerging Methods

Rhodium Carbenes : Generated from ynamides, trapped by alkenes to form bicyclic cores .

Palladium(0)-Catalyzed Cyclopropanation : Stereoselective synthesis from allenenes (60–80% yields) .

Calcium Catalysis : Indolyl-substituted derivatives via cascade reactions with high diastereoselectivity .

How are computational methods applied to study 3-azabicyclo[3.1.0]hexane reactivity?

Q. Advanced Modeling

  • DFT Calculations : Map transition states for enantioselective C–H functionalization (e.g., Pd(0)-ligand interactions) .
  • MD Simulations : Predict solubility and stability of carbamate derivatives in biological membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.